

Application Notes and Protocols for Azure B

Staining of Bone Marrow Aspirates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azure B

Cat. No.: B147740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azure B staining is a critical technique in hematology and pathology for the differential staining of hematopoietic cells in bone marrow aspirates and peripheral blood smears. As a key component of the Romanowsky group of stains, **Azure B**, in conjunction with Eosin Y, provides a polychromatic staining pattern that allows for the detailed morphological assessment of various cell lineages, including erythroid, myeloid, and lymphoid cells. This technique is fundamental for identifying normal hematopoietic maturation, as well as detecting dysplasia, and other abnormalities associated with hematological malignancies such as myelodysplastic syndromes (MDS) and leukemias.^{[1][2][3][4][5]}

The staining mechanism, known as the Romanowsky effect, relies on the differential binding of the cationic dye **Azure B** and the anionic dye Eosin Y to cellular components. **Azure B**, a basic dye, has a high affinity for acidic cellular components such as nucleic acids (DNA and RNA), staining them in varying shades of blue to purple. Eosin Y, an acidic dye, binds to basic components like hemoglobin and eosinophilic granules, rendering them pink or red. The interaction between these two dyes results in the characteristic purple color of chromatin.

These application notes provide a detailed protocol for **Azure B** and Eosin Y staining of bone marrow aspirates, guidance on the interpretation of staining results, and a troubleshooting guide to address common technical issues.

Data Presentation

The following table summarizes the expected staining characteristics of various hematopoietic cells in a bone marrow aspirate stained with **Azure B** and Eosin Y. While true quantitative analysis of staining intensity requires specialized image analysis software and calibration, this table provides a semi-quantitative guide for morphological assessment.

Cell Type	Nucleus	Cytoplasm	Granules
Erythroid Precursors			
Proerythroblast	Large, round with fine chromatin, 1-2 nucleoli; stains reddish-purple	Deeply basophilic (dark blue)	Agranular
Basophilic Erythroblast	Coarsely clumped chromatin, nucleoli not visible; stains deep purple	Intensely basophilic (dark blue)	Agranular
Polychromatophilic Erythroblast	"Checkerboard" chromatin; stains deep purple	Gray-blue to pinkish-gray (polychromasia)	Agranular
Orthochromic Erythroblast	Pyknotic, condensed; stains dark blue/black	Pink-orange (hemoglobin)	Agranular
Myeloid Precursors			
Myeloblast	Large, round to oval with fine chromatin, 2-5 nucleoli; stains reddish-purple	Scant, basophilic (blue)	Agranular or fine azurophilic granules
Promyelocyte	Large, round to oval; stains reddish-purple	Basophilic (blue)	Prominent, coarse azurophilic (primary) granules (red-purple)
Myelocyte (Neutrophilic)	Round to oval, slightly indented; stains purple	Faintly basophilic to pinkish	Specific (secondary) neutrophilic granules (lilac/pink)
Metamyelocyte (Neutrophilic)	Indented (kidney-bean shape); stains purple	Pinkish	Specific neutrophilic granules (lilac/pink)
Band Neutrophil	Elongated, "U" shape; stains purple	Pinkish	Specific neutrophilic granules (lilac/pink)

Segmented Neutrophil	2-5 lobes connected by thin filaments; stains deep purple	Pink	Specific neutrophilic granules (lilac/pink)
Eosinophil	Bilobed; stains purple	Pale blue	Large, refractile eosinophilic granules (red-orange)
Basophil	Obscured by granules; stains purple	Pale blue	Coarse, basophilic granules (dark purple/black)
Lymphoid Cells			
Lymphoblast	Scant cytoplasm, high nuclear-to-cytoplasmic ratio; stains reddish-purple	Basophilic (blue)	Agranular
Lymphocyte	Round, condensed chromatin; stains deep purple	Scant, pale blue	Agranular or a few azurophilic granules
Plasma Cell	Eccentric, "clock-face" chromatin; stains deep purple	Deeply basophilic (dark blue) with a perinuclear halo	Agranular
Megakaryocytic Lineage			
Megakaryoblast	Large, single or bilobed nucleus; stains reddish-purple	Basophilic (blue)	Agranular
Promegakaryocyte/Megakaryocyte	Large, multilobulated nucleus; stains purple	Abundant, granular, pink-blue with platelet budding	Fine azurophilic granules
Platelets	-	Light blue with red-purple granules	Red-purple granules

Experimental Protocols

Reagent Preparation

1. Azure B Stock Solution (1% w/v)

- **Azure B** powder (certified): 1 g
- Methanol, absolute (analytical grade): 100 mL
- Procedure: Dissolve 1 g of **Azure B** powder in 100 mL of absolute methanol in a clean, dry glass bottle. Stopper the bottle tightly and mix well. Allow the solution to stand for 24 hours at room temperature, with occasional shaking, to ensure complete dissolution. Filter the solution before use. Store in a tightly sealed, dark bottle at room temperature.

2. Eosin Y Stock Solution (1% w/v)

- Eosin Y powder (certified): 1 g
- Methanol, absolute (analytical grade): 100 mL
- Procedure: Dissolve 1 g of Eosin Y powder in 100 mL of absolute methanol in a clean, dry glass bottle. Stopper the bottle tightly and mix well. Allow the solution to stand for 24 hours at room temperature, with occasional shaking. Filter the solution before use. Store in a tightly sealed, dark bottle at room temperature.

3. Phosphate Buffer (pH 6.8)

- Potassium dihydrogen phosphate (KH_2PO_4), anhydrous: 6.63 g
- Disodium hydrogen phosphate (Na_2HPO_4), anhydrous: 2.56 g
- Distilled or deionized water: 1 L
- Procedure: Dissolve the salts in the water and verify the pH with a pH meter. Adjust the pH to 6.8 if necessary using 1M HCl or 1M NaOH.

4. Azure B Working Solution

- **Azure B** Stock Solution: 3 mL
- Phosphate Buffer (pH 6.8): 47 mL
- Procedure: Just before use, dilute the **Azure B** stock solution with the phosphate buffer. Mix well. The working solution is generally stable for a few hours.

5. Eosin Y Working Solution

- Eosin Y Stock Solution: 5 mL
- Phosphate Buffer (pH 6.8): 45 mL
- Procedure: Just before use, dilute the Eosin Y stock solution with the phosphate buffer. Mix well. The working solution is generally stable for a few hours.

Staining Protocol for Bone Marrow Aspirate Smears

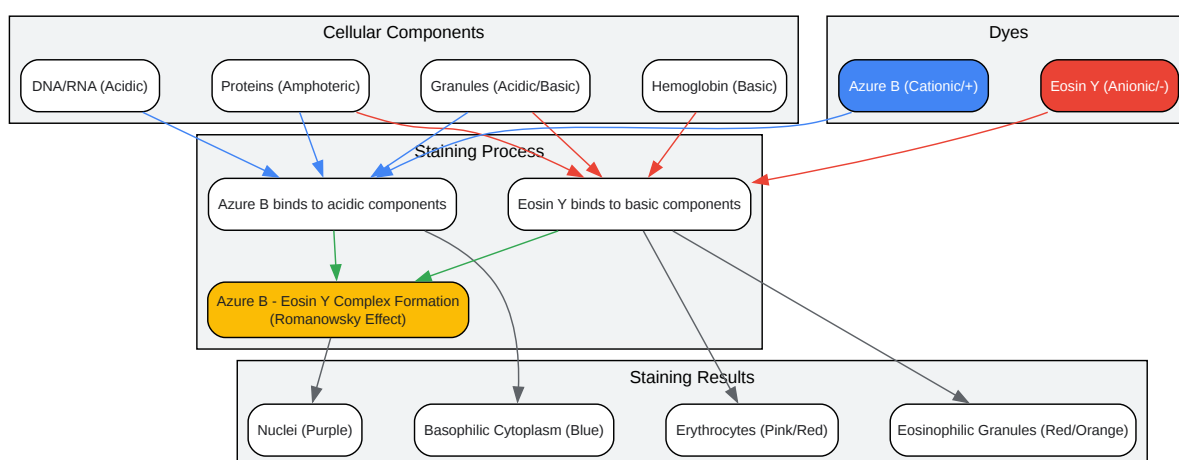
This protocol is based on the principles of the International Council for Standardization in Haematology (ICSH) reference method for Romanowsky staining.

- Smear Preparation: Prepare thin smears of the bone marrow aspirate on clean, grease-free glass slides. Allow the smears to air dry completely.
- Fixation: Fix the dried smears in absolute methanol for 2-5 minutes.
- Rinsing (Optional but Recommended): Gently rinse the slides with distilled water and allow them to air dry.
- Staining with **Azure B**: Flood the slides with the **Azure B** working solution and stain for 10-15 minutes.
- Rinsing: Gently rinse the slides with phosphate buffer (pH 6.8) to remove excess **Azure B** stain.
- Counterstaining with Eosin Y: Flood the slides with the Eosin Y working solution and stain for 1-2 minutes.

- Rinsing: Gently rinse the slides with phosphate buffer (pH 6.8) until the smear has a pinkish-orange appearance.
- Drying: Wipe the back of the slides and stand them upright in a rack to air dry completely.
- Mounting: Once completely dry, the slides can be examined directly under oil immersion or a coverslip can be mounted using a resinous mounting medium.

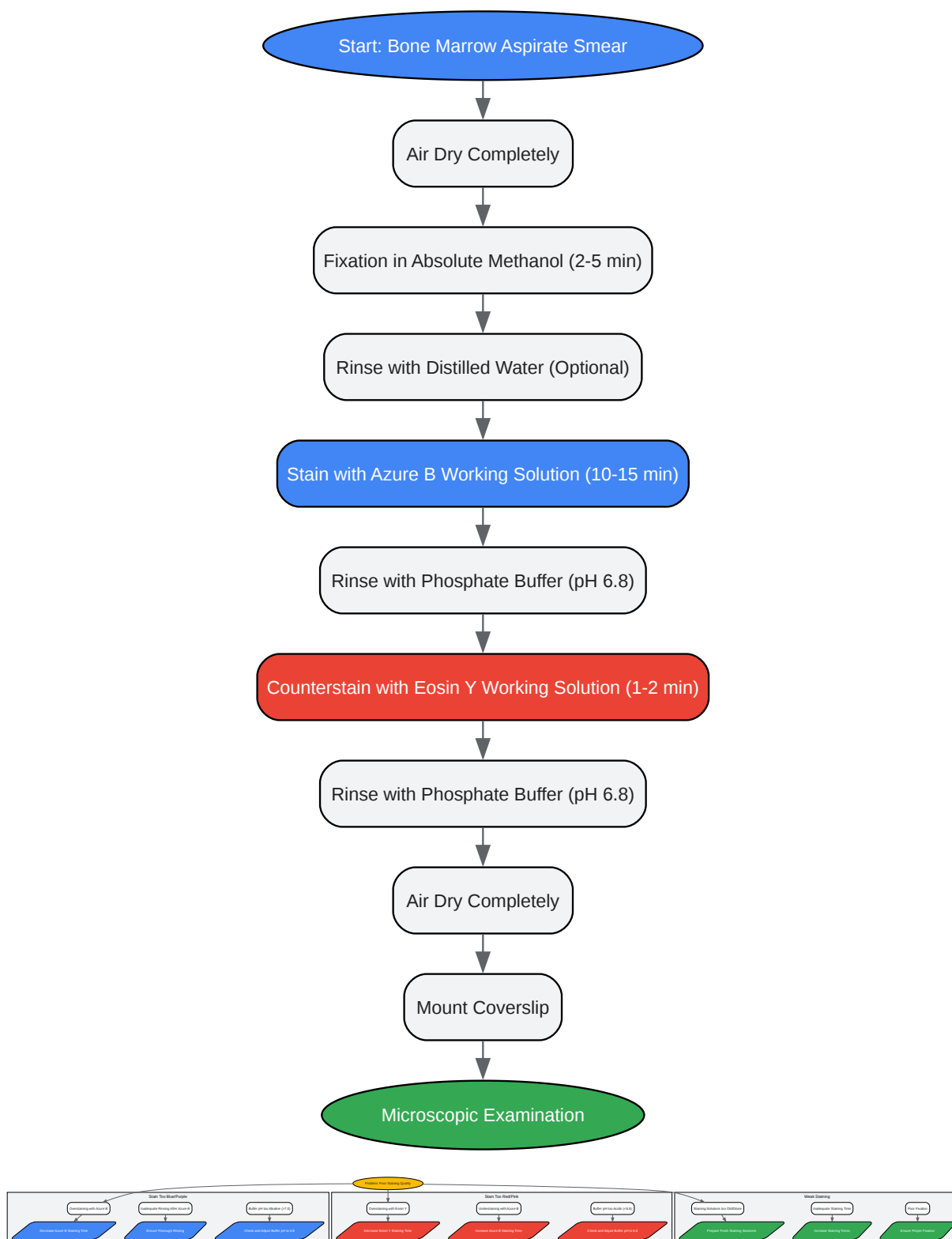
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Mechanism of **Azure B** and Eosin Y Staining (Romanowsky Effect).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. Romanowsky stain - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Staining Kits and Solutions for Hematological Differentiation and Diagnostics [sigmaaldrich.com]
- 5. Romanowsky staining: history, recent advances and future prospects from a chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Azure B Staining of Bone Marrow Aspirates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147740#azure-b-staining-for-bone-marrow-aspirates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com